molecular formula C40H54O27 B12353228 D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-->4)-, tetraacetate (9CI)

D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-->4)-, tetraacetate (9CI)

Cat. No.: B12353228
M. Wt: 966.8 g/mol
InChI Key: NNLVGZFZQQXQNW-AYZBDHFXSA-N
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Description

D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) is a complex carbohydrate derivative. This compound is characterized by multiple acetyl groups attached to the glucopyranose units, which are linked through glycosidic bonds. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) typically involves the acetylation of glucopyranose units. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the selective acetylation of the hydroxyl groups on the glucopyranose units .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation, hydrochloric acid or sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions include deacetylated glucopyranose derivatives, glucuronic acid derivatives, and various substituted glucopyranose compounds .

Scientific Research Applications

D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) involves its interaction with specific molecular targets and pathways. The acetyl groups on the glucopyranose units can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. The compound’s effects are mediated through its ability to undergo hydrolysis, releasing active glucopyranose units that participate in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A simpler acetylated glucopyranose derivative.

    2,3,4,6-Tetra-O-acetyl-D-mannopyranose: An acetylated mannose derivative with similar properties.

    2,3,4,6-Tetra-O-acetyl-D-galactopyranose: An acetylated galactose derivative.

Uniqueness

D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) is unique due to its specific pattern of acetylation and glycosidic linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C40H54O27

Molecular Weight

966.8 g/mol

IUPAC Name

[(3R,4S,5S,6S)-4,5-diacetyloxy-3-[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26?,27?,28?,29-,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40+/m1/s1

InChI Key

NNLVGZFZQQXQNW-AYZBDHFXSA-N

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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